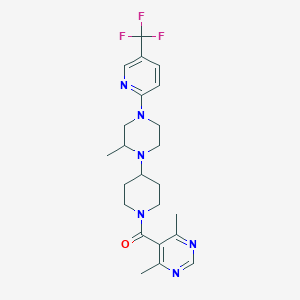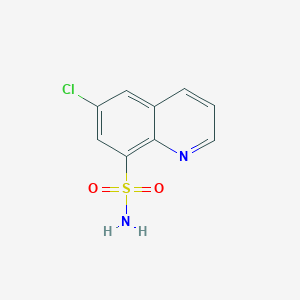
6-クロロキノリン-8-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
がん代謝調節
6-クロロキノリン-8-スルホンアミドは、ピルビン酸キナーゼ(PKM2)のM2アイソフォームの阻害剤として有望であり、これはがん代謝における重要な酵素です 。PKM2は多くのヒト腫瘍で発現しており、ATP産生において重要な役割を果たしています。 この酵素を調節することで、6-クロロキノリン-8-スルホンアミドは、がん細胞の細胞内ピルビン酸レベルを低下させる可能性があり、それらの生存能力と増殖に影響を与えます .
抗増殖効果
この化合物は、A549肺がん細胞に対して顕著な抗増殖効果を示しました 。 構造活性相関研究では、キノリン構造がその機能に不可欠であることが示唆されており、新しいがん治療薬開発の可能性を示しています .
抗菌活性
6-クロロキノリン-8-スルホンアミドを含むキノリン誘導体は、その抗菌特性で知られています。 これらは、さまざまなグラム陽性菌およびグラム陰性菌種に対して効果があります 。 抗菌活性は、複素環式ピリジン環上の置換基に依存し、新しい抗菌剤開発のための貴重な化合物となります .
抗マラリア特性
キノリン核は、多くの抗マラリア薬に共通の構造です。 6-クロロキノリン-8-スルホンアミドは、キノリンがマラリア原虫のDNA合成を阻害することが知られているため、マラリアの治療における可能性を探ることができます .
抗うつ薬および抗けいれん薬としての使用
キノリンの窒素基の生物活性により、6-クロロキノリン-8-スルホンアミドを抗うつ薬および抗けいれん薬として使用できる可能性があります。 これらの用途には、有効性と安全性を判断するためのさらなる研究が必要です .
抗ウイルスおよび抗HIV効果
キノリン誘導体は、抗ウイルスおよび抗HIV剤として有効性が示されています。 6-クロロキノリン-8-スルホンアミドのこれらの分野における可能性は、特に耐性ウイルス株に対する新しい治療法の必要性が高まっているため、非常に重要です .
抗がん活性
がん代謝における役割に加えて、6-クロロキノリン-8-スルホンアミドは、その抗がん特性により、がん治療において幅広い用途を持つ可能性があります。 これは、がん治療に対する多標的アプローチの一部となる可能性があります .
抗炎症および抗酸化作用
最後に、キノリン誘導体の抗炎症および抗酸化特性は、6-クロロキノリン-8-スルホンアミドが炎症性疾患の治療と細胞を酸化ストレスから保護するのに役立つ可能性があることを示唆しています .
作用機序
Target of Action
The primary targets of 6-Chloroquinoline-8-sulfonamide are the enzymes involved in the synthesis of folate in bacteria and the heme polymerase in malarial trophozoites . The compound inhibits the action of these enzymes, thereby disrupting the metabolic processes of the pathogens .
Mode of Action
6-Chloroquinoline-8-sulfonamide interacts with its targets by competitively inhibiting their action. In the case of bacterial enzymes involved in folate synthesis, the compound acts as a competitive inhibitor, preventing the normal substrate from binding and thus halting the production of folate . For malarial trophozoites, 6-Chloroquinoline-8-sulfonamide inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, which is lethal to the parasite .
Biochemical Pathways
The affected biochemical pathways primarily involve the synthesis of folate in bacteria and the conversion of heme to hemazoin in malarial trophozoites . The inhibition of these pathways by 6-Chloroquinoline-8-sulfonamide leads to a disruption in the metabolic processes of the pathogens, resulting in their death .
Pharmacokinetics
It can be inferred that like other sulfonamides, it is likely to be readily absorbed orally, distributed throughout the body, metabolized mainly by the liver, and excreted by the kidneys .
Result of Action
The result of the action of 6-Chloroquinoline-8-sulfonamide is the death of the pathogens. By inhibiting key enzymes and disrupting essential metabolic processes, the compound effectively kills the bacteria and malarial trophozoites .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-chloroquinoline-8-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-7-4-6-2-1-3-12-9(6)8(5-7)15(11,13)14/h1-5H,(H2,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKQVVURFLWAAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1094671-86-9 |
Source


|
| Record name | 6-chloroquinoline-8-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

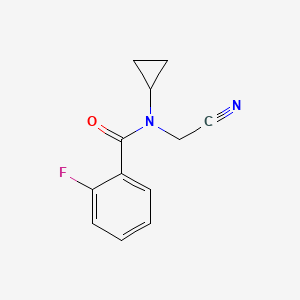

![2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2362271.png)
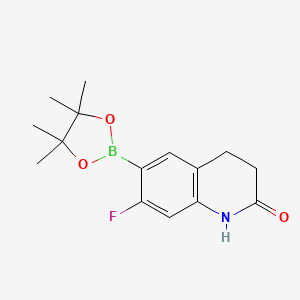
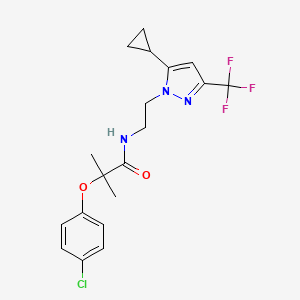
![2-Ethyl-1-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2362277.png)
![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2362278.png)

![4-fluoro-2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2362282.png)
![N-(4-methylbenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2362284.png)
![Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2362285.png)
![1-[3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2362287.png)
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2362288.png)
